6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a piperazine moiety, which is further substituted with a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 5,6-dimethylpyrimidine-4-amine with 1-chloropiperazine under basic conditions.
Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with 3-cyanopyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridine and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrimidine moieties allow for strong binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exhibits unique binding properties and reactivity due to the specific positioning of the nitrile group on the pyridine ring. This positioning can influence the compound’s electronic properties and its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-13(2)19-11-20-16(12)22-7-5-21(6-8-22)15-4-3-14(9-17)10-18-15/h3-4,10-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVIBMHQYQZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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